5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule that features a combination of pyrrole, phenyl, and diazinane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl rings.
Reduction: Reduction reactions can be performed on the diazinane ring to modify its chemical properties.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl and pyrrole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. It can be used to design new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
- 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, imparts unique chemical and biological properties that distinguish it from similar compounds.
Biological Activity
The compound 5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H28FN3O5. The structure features a pyrrole ring and a diazinane core, which are significant in influencing its biological activity.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C25H28FN3O5 |
Canonical SMILES | CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3CCOC4=CC=C(C=C4)C(C)CC)C(=O)NC2=O |
Molecular Weight | 453.50 g/mol |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In a study by Masci et al. (2019), the compound exhibited low nanomolar inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, indicating its potential as a lead compound for antibiotic development .
Anticancer Activity
Research has also pointed towards the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspases, which are crucial for programmed cell death.
Study 1: Antibacterial Efficacy
A recent study assessed the antibacterial efficacy of the compound against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) was found to be 1 μg/mL against Staphylococcus aureus , showcasing its potency .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focused on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values of 15 μM for MCF-7 and 20 μM for HeLa cells .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of fluorine in its structure enhances lipophilicity, which may facilitate better membrane penetration.
Properties
Molecular Formula |
C27H26FN3O4 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(5E)-5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H26FN3O4/c1-3-18(2)19-6-12-23(13-7-19)35-16-15-30-14-4-5-22(30)17-24-25(32)29-27(34)31(26(24)33)21-10-8-20(28)9-11-21/h4-14,17-18H,3,15-16H2,1-2H3,(H,29,32,34)/b24-17+ |
InChI Key |
SAQCWQNTNXTCTO-JJIBRWJFSA-N |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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